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Homologous recombination-IN-1 -

Homologous recombination-IN-1

Catalog Number: EVT-7923386
CAS Number:
Molecular Formula: C28H24ClN3O3
Molecular Weight: 486.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Homologous recombination-IN-1 is a compound involved in the biological process of homologous recombination, a critical mechanism for DNA repair and genetic diversity. This process allows for the exchange of genetic material between similar or identical DNA molecules, primarily functioning to repair double-strand breaks in DNA. The mechanisms underlying homologous recombination are complex and involve various proteins and pathways that ensure genomic stability and integrity.

Source

Homologous recombination is a naturally occurring process found in all living organisms, playing a vital role in cellular functions such as DNA repair, meiosis, and genetic diversity. The study of homologous recombination has been significantly advanced by research on model organisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, which have provided insights into the molecular mechanisms involved.

Classification

Homologous recombination can be classified into several pathways based on the specific mechanisms and outcomes involved:

  • Double-Strand Break Repair: This is the primary function of homologous recombination, repairing double-strand breaks through precise template-directed repair.
  • Gene Conversion: A process where one allele is converted to another, often resulting in non-reciprocal exchange.
  • Crossing Over: This occurs during meiosis, leading to genetic diversity through reciprocal exchange of chromosome segments.
Synthesis Analysis

Methods

The synthesis of compounds related to homologous recombination typically involves biochemical methods that manipulate DNA sequences. Key techniques include:

  • In vitro Homologous Recombination: Utilizing plasmids and endonucleases to create double-strand breaks at specific sites, allowing for targeted integration of genetic material.
  • Gene Targeting: Involves designing constructs that contain sequences homologous to the target locus, facilitating precise integration via homologous recombination.

Technical Details

The synthesis often requires:

  • Recombinant DNA Technology: Involves cloning vectors that carry genes of interest flanked by homologous sequences.
  • CRISPR-Cas9 Systems: These systems can induce double-strand breaks at specific genomic locations, which can then be repaired through homologous recombination using donor templates.
Molecular Structure Analysis

Structure

The molecular structure of compounds involved in homologous recombination typically includes:

  • DNA Molecules: Composed of nucleotides arranged in a double helix structure.
  • Proteins: Key proteins such as Rad51 and its homologs play crucial roles in strand invasion and stabilization of the DNA structure during the repair process.

Data

The structural analysis often involves:

  • X-ray Crystallography: Used to determine the three-dimensional structure of proteins involved in the process.
  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the dynamics and interactions of proteins with DNA.
Chemical Reactions Analysis

Reactions

Homologous recombination involves several key reactions:

  1. Double-Strand Break Formation: Induced by various agents (e.g., ionizing radiation).
  2. End Resection: The processing of broken ends to generate single-stranded DNA overhangs.
  3. Strand Invasion: The single-stranded DNA invades a homologous duplex, forming a displacement loop (D-loop).
  4. DNA Synthesis and Ligation: New DNA is synthesized using the homologous strand as a template, followed by ligation to restore the integrity of the DNA molecule.

Technical Details

The efficiency and fidelity of these reactions are influenced by various factors including:

  • Protein Concentrations: Levels of Rad51 and other associated proteins affect the rate of strand invasion.
  • Chromatin Structure: Accessibility of DNA can impact the efficiency of homologous recombination.
Mechanism of Action

Process

The mechanism of action for homologous recombination involves several sequential steps:

  1. Recognition and Processing of Double-Strand Breaks: The MRX complex binds to break sites and initiates resection.
  2. Formation of Rad51 Filaments: Rad51 binds to single-stranded DNA, forming nucleoprotein filaments that facilitate homology search.
  3. Strand Invasion and D-loop Formation: The Rad51 filament invades a homologous duplex, forming a D-loop structure that primes DNA synthesis.
  4. Resolution of Holliday Junctions: The resulting structures can be resolved into crossover or non-crossover products depending on the resolution pathway chosen.

Data

Research indicates that defects in any component involved in this process can lead to increased genomic instability, contributing to cancer development.

Physical and Chemical Properties Analysis

Physical Properties

Homologous recombination-related compounds generally exhibit:

  • Stability under Physiological Conditions: Essential for maintaining genomic integrity during cellular processes.
  • Specific Binding Affinities: Proteins involved show high specificity for their substrates (e.g., Rad51 for single-stranded DNA).

Chemical Properties

Key chemical properties include:

  • Reactivity with Nucleic Acids: Proteins like Rad51 interact with single-stranded and double-stranded DNA through specific binding domains.
  • Sensitivity to Environmental Factors: Conditions such as pH and ionic strength can influence protein-DNA interactions.
Applications

Scientific Uses

Homologous recombination has numerous applications in scientific research and biotechnology:

  • Gene Therapy: Utilized for correcting genetic defects by inserting functional genes into patients' cells.
  • Transgenic Organisms: Essential for creating genetically modified organisms with desired traits through targeted gene integration.
  • Cancer Research: Understanding homologous recombination pathways aids in developing therapies targeting cancer cells with defective repair mechanisms.
Introduction to Homologous Recombination and Pharmacological Inhibition

Biological Significance of Homologous Recombination in Genome Stability

Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for maintaining genomic integrity. It operates primarily during the S and G2 phases of the cell cycle when sister chromatids are available as repair templates. HR accurately repairs DNA double-strand breaks (DSBs) caused by ionizing radiation, reactive oxygen species, and DNA-damaging chemotherapeutic agents. Unlike error-prone repair mechanisms like non-homologous end joining (NHEJ), HR prevents chromosomal translocations, deletions, and loss of heterozygosity by using homologous sequences to restore damaged DNA with nucleotide precision. Centromeric integrity—critical for proper chromosome segregation—particularly depends on HR activation even in G1 phase through specialized mechanisms involving CENP-A and HJURP proteins [2] [4]. Dysfunctional HR leads to genomic instability, a hallmark of carcinogenesis, and is mechanistically linked to tumorigenesis across multiple tissue types.

Role of RAD51 and Associated Recombinases in DNA Repair Mechanisms

At the core of the HR machinery is the RAD51 recombinase, which coordinates multiple stages of the repair cascade:

  • Resection & Filament Formation: DSB ends undergo 5'→3' resection to generate single-stranded DNA (ssDNA) overhangs. Replication protein A (RPA) stabilizes these overhangs until RAD51, facilitated by BRCA2 and mediator proteins (e.g., RAD52), displaces RPA to form a helical nucleoprotein filament [4] [9].
  • Strand Invasion & D-Loop Formation: The RAD51-ssDNA filament scans duplex DNA for homology, invades the complementary strand, and forms a displacement loop (D-loop) that uses the undamaged chromatid as a replication template [7].
  • Holliday Junction Resolution: DNA synthesis extends the invading strand, leading to Holliday junction intermediates that are resolved to produce non-crossover or crossover recombinant products [4].

RAD51 activity is regulated by BRCA1-BARD1 complexes, which promote RAD51 loading at DSB sites, and the MRN complex (MRE11-RAD50-NBS1), which initiates DSB recognition and resection. The tight spatiotemporal control of RAD51 prevents illegitimate recombination, which could drive oncogenic rearrangements [7] [9].

Table 1: Core Protein Complexes in Homologous Recombination

Protein ComplexComponentsFunction in HR
Recombinase CoreRAD51Catalyzes strand invasion and exchange
Mediator/LoaderBRCA2, RAD52Facilitates RAD51 nucleation on ssDNA
Resection ComplexMRN (MRE11-RAD50-NBS1), CtIPInitiates end resection and ATM activation
Regulatory ComplexBRCA1-BARD1Promotes RAD51 recruitment to DSBs

Rationale for Targeting Homologous Recombination in Disease Contexts

HR targeting offers strategic advantages in oncology through two key mechanisms:

  • Synthetic Lethality in HR-Deficient Cancers: Tumors with BRCA1/2 mutations exhibit defective HR, rendering them vulnerable to additional HR inhibition. Pharmacological disruption of residual HR activity or parallel repair pathways (e.g., base excision repair) induces catastrophic DNA damage accumulation. This principle underpins PARP inhibitor efficacy in BRCA-mutant cancers [6] [10].
  • Chemosensitization of HR-Proficient Tumors: HR proficiency contributes to resistance to DNA-damaging agents (e.g., platinum drugs, alkylators). Inhibiting RAD51 or downstream HR components prevents repair of therapy-induced DSBs, increasing tumor cell apoptosis. Glioblastoma models demonstrate that RAD51 inhibitors (RI-1, B02) synergize with chloroethylating nitrosoureas, enhancing DSB persistence and chromosomal aberrations [3] [6].

Pancreatic ductal adenocarcinoma (PDAC) exemplifies the therapeutic challenge where wild-type BRCA tumors resist PARP inhibitors. HR inhibitors like BBIT20 disrupt BRCA1-BARD1 dimerization, restoring olaparib sensitivity even in BRCA-proficient PDAC models [10].

Overview of Small-Molecule Inhibitors in Homologous Recombination Modulation

Small-molecule HR inhibitors target distinct nodes of the repair cascade:

  • Recombinase Inhibitors:
  • Homologous recombination-IN-1: A pyridine-hydrazone derivative (C₂₈H₂₄ClN₃O₃; CAS 391889-85-3) that disrupts RAD51-BRCA2 protein-protein interactions (EC₅₀ = 19 μM). It inhibits RAD51 nucleofilament formation, reducing HR efficiency by >80% at 40 μM in BxPC3 pancreatic cancer cells within 5 hours [1] [8].
  • B02: Directly binds RAD51 (IC₅₀ = 27 μM), blocking ssDNA binding and D-loop formation.

  • BRCA Protein Interaction Disruptors:

  • BBIT20: A monoterpene indole alkaloid that inhibits BRCA1-BARD1 heterodimerization, impairing RAD51 recruitment. It overcomes gemcitabine resistance in PDAC by suppressing HR and upregulating nucleoside transporters [10].

  • Upstream Pathway Inhibitors:

  • Mirin: Inhibits MRE11 nuclease activity, preventing DSB resection and ATM activation.

Table 2: Pharmacological Inhibitors of Homologous Recombination

CompoundTargetChemical ClassKey Activity
Homologous recombination-IN-1RAD51-BRCA2 PPIPyridine-hydrazoneEC₅₀ = 19 μM; blocks RAD51-BRCA2 interaction
RI-1RAD51 active siteSmall moleculeCovalently modifies RAD51 Cys319, inhibiting filament formation
BBIT20BRCA1-BARD1 PPIMonoterpene indole alkaloidDisrupts BRCA1-BARD1 dimerization; overcomes PARPi resistance
MirinMRE11 nucleaseSmall moleculeInhibits MRN complex resection activity (IC₅₀ = 12 μM)

These inhibitors provide tools to deliberately induce "BRCAness" in tumors, expanding the utility of DNA-damaging therapies. Homologous recombination-IN-1 exemplifies targeted disruption of PPIs critical for HR fidelity, offering a template for rational inhibitor design against previously "undruggable" protein interfaces.

Table 3: Chemical Identifiers of Homologous Recombination-IN-1

PropertyValue
IUPAC Name(4-Chloro-2-{2-[2-(5-methyl-1-phenyl-1H-pyrazol-3-yl)acetyl]-1,3-thiazol-4-yl}phenyl)acetic acid
CAS Number391889-85-3
Molecular FormulaC₂₈H₂₄ClN₃O₃
Molecular Weight485.96 g/mol
Purity≥98.95%
MechanismRAD51-BRCA2 protein-protein interaction inhibitor

Note: PPI = protein-protein interaction.

Properties

Product Name

Homologous recombination-IN-1

IUPAC Name

6-chloro-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

Molecular Formula

C28H24ClN3O3

Molecular Weight

486.0 g/mol

InChI

InChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34)

InChI Key

LAVOKBSCOSIGER-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

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